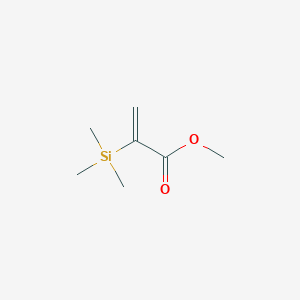

Methyl (1-trimethylsilyl)acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-trimethylsilylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-6(7(8)9-2)10(3,4)5/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEVJASMLWYHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl (1-trimethylsilyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (1-trimethylsilyl)acrylate is a versatile bifunctional monomer that has garnered significant interest in organic synthesis and polymer chemistry. The presence of the vinyl group allows for polymerization, while the trimethylsilyl group offers unique reactivity, making it a valuable building block for the synthesis of complex molecules and functionalized polymers. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Synthetic Strategies

Several synthetic methodologies have been developed for the preparation of this compound. The most prominent and effective routes include:

-

Palladium-Catalyzed Methoxycarbonylation of Trimethylsilylacetylene: An atom-economical approach that directly introduces the carbomethoxy group.

-

Reaction of (E)-2-(trimethylsilyl)vinyllithium with Methyl Chloroformate: A classic organometallic approach offering a direct route to the target ester.

-

Carbonation of a Grignard Reagent followed by Esterification: A two-step process involving the formation of an intermediate carboxylic acid.

-

Base-Catalyzed Silylation of Acrylic Acid Derivatives: A direct method involving the silylation of an acrylate precursor.

This guide will delve into the experimental details of each of these key methods.

Experimental Protocols and Data

Method 1: Palladium-Catalyzed Methoxycarbonylation of Trimethylsilylacetylene

This method represents a highly efficient route to this compound, proceeding with high selectivity under optimized conditions.

Reaction Scheme:

Figure 1: Palladium-catalyzed methoxycarbonylation of trimethylsilylacetylene.

Experimental Procedure:

In an inert atmosphere, a Schlenk flask equipped with a magnetic stir bar is charged with anhydrous methanol (10 mL), diphenyl(6-methyl-pyridin-2-yl)phosphine (42.70 mg, 1.5 x 10⁻¹ mmol), and palladium(II) acetate (1.1 mg, 5.0 x 10⁻³ mmol). Under a nitrogen atmosphere, trimethylsilylacetylene (0.72 mL, 5.0 mmol) is added, followed by methanesulfonic acid (10.0 μL, 1.5 x 10⁻¹ mmol). The resulting solution is then transferred to a stainless-steel autoclave. The autoclave is pressurized with carbon monoxide to 30 atm and heated to 60°C with constant stirring. After 3 hours, the autoclave is cooled to room temperature, and the excess gas is carefully vented. The crude reaction mixture is then purified by flash chromatography.[1]

Quantitative Data:

| Entry | Ligand | Temperature (°C) | CO Pressure (atm) | Substrate/Pd Ratio | Conversion (%) | Branched/Linear Isomer Ratio | Yield (%) |

| 1 | Diphenyl(pyridin-2-yl)phosphine | 80 | 20 | 1000:1 | 62 | ~50/50 | - |

| 2 | Diphenyl(pyridin-2-yl)phosphine | Not specified | 40 | 500:1 | 70 | 57/43 | - |

| 3 | Diphenyl(6-methyl-pyridin-2-yl)phosphine | 60 | 30 | 1000:1 | >95 | >95:5 | 65 |

Table 1: Effect of Reaction Conditions on the Methoxycarbonylation of Trimethylsilylacetylene.[1]

Method 2: Synthesis via (E)-2-(trimethylsilyl)vinyllithium

This method involves the reaction of a pre-formed organolithium reagent with an acyl chloride.

Reaction Scheme:

Figure 2: Synthesis from (E)-2-(trimethylsilyl)vinyllithium.

Experimental Procedure:

While a detailed, step-by-step experimental protocol with specific quantities was not found in the provided search results, the general procedure involves the formation of (E)-2-(trimethylsilyl)vinyllithium, which is then reacted with methyl chloroformate to yield this compound.[2] This reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, at low temperatures to control the reactivity of the organolithium reagent.

Method 3: Grignard Reagent Carbonation and Esterification

This two-step approach first synthesizes the corresponding carboxylic acid, which is then esterified.

Reaction Workflow:

References

Methyl (1-trimethylsilyl)acrylate chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Silyl-Protected Acrylates Audience: Researchers, scientists, and drug development professionals.

Introduction

The term "methyl (1-trimethylsilyl)acrylate" is structurally ambiguous. However, the most pertinent and widely utilized compounds in research and development that fit this general description are Trimethylsilyl acrylate (TSA) and Trimethylsilyl methacrylate (TMSMA) . These compounds are the trimethylsilyl esters of acrylic acid and methacrylic acid, respectively. They serve as crucial "protected" monomers in polymer synthesis. This protection strategy allows for the controlled polymerization of the acrylate functionality under conditions that would be incompatible with the free carboxylic acid group, such as living anionic polymerization or certain controlled radical polymerization techniques.[1] The resulting polymer can then be deprotected via simple hydrolysis to yield well-defined poly(acrylic acid) or poly(methacrylic acid), which are valuable for applications ranging from hydrogels and drug delivery systems to coatings and adhesives.[1]

This guide provides a comprehensive overview of the chemical properties, reactivity, and common experimental protocols associated with trimethylsilyl acrylate and trimethylsilyl methacrylate.

Chemical and Physical Properties

The key physical and chemical properties of Trimethylsilyl acrylate (TSA) and Trimethylsilyl methacrylate (TMSMA) are summarized below. This data is essential for reaction setup, purification, and safety considerations.

| Property | Trimethylsilyl acrylate (TSA) | Trimethylsilyl methacrylate (TMSMA) |

| CAS Number | 13688-55-6 | 13688-56-7 |

| Molecular Formula | C₆H₁₂O₂Si | C₇H₁₄O₂Si |

| Linear Formula | CH₂=CHCO₂Si(CH₃)₃ | H₂C=C(CH₃)CO₂Si(CH₃)₃ |

| Molecular Weight | 144.24 g/mol | 158.27 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 53 °C at 0.2 mmHg | 51-51.5 °C at 20 mmHg |

| Density | 0.984 g/mL at 25 °C | 0.89 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4090 | 1.415 |

| Flash Point | -15 °C (5.0 °F) - closed cup | 32 °C (89.6 °F) - closed cup |

| Inhibitor | Typically contains an inhibitor like BHT to prevent spontaneous polymerization. | Typically contains ~500 ppm BHT as inhibitor. |

Reactivity and Reaction Mechanisms

The reactivity of silyl-protected acrylates is dominated by the chemistry of the α,β-unsaturated ester system and the lability of the silicon-oxygen bond.

Polymerization

TSA and TMSMA are primarily used as monomers for the synthesis of well-defined polymers. The bulky, non-polar trimethylsilyl group makes these monomers amenable to a variety of controlled polymerization techniques.

Anionic polymerization of conventional acrylates is often complex and prone to side reactions. The use of silyl-protected monomers like TMSMA allows for living anionic polymerization, enabling the synthesis of highly stereoregular polymers (isotactic or syndiotactic depending on the initiator and solvent system) and block copolymers with low polydispersity.[1][2] The active center in acrylate polymerization is an alkali metal ester enolate.[2]

ATRP is a robust controlled radical polymerization technique used to synthesize polymers with predetermined molecular weights and low polydispersities.[3] Protected monomers like TMSMA are readily polymerized using ATRP under conditions similar to those used for methyl methacrylate (MMA).[3][4] This allows for the creation of complex architectures such as block copolymers and surface-grafted polymer brushes, which can be subsequently hydrolyzed to yield functional poly(methacrylic acid) structures.[5]

Michael Addition (1,4-Conjugate Addition)

As electron-deficient alkenes, acrylates are classic Michael acceptors. They readily react with a wide range of soft nucleophiles, such as amines and thiols, in a 1,4-conjugate addition.[6][7] This reaction is fundamental for various applications, including the synthesis of β-amino acid derivatives, hydrogel formation, and bioconjugation.[8][9] The reaction is often catalyzed by a base, which deprotonates the nucleophile to increase its reactivity.[7]

Diels-Alder Reaction ([4+2] Cycloaddition)

The electron-withdrawing nature of the ester group makes acrylates effective dienophiles in Diels-Alder reactions.[10] This powerful cycloaddition reaction forms a six-membered ring and is a cornerstone of synthetic organic chemistry for building molecular complexity. The reaction proceeds fastest with electron-rich dienes.[11] While there is a common perception of inherent endo selectivity in Diels-Alder reactions, simple acyclic dienophiles like methyl acrylate often show poor diastereoselectivity, yielding mixtures of endo and exo products.[12]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a silyl-protected acrylate monomer, its polymerization via ATRP, and the subsequent deprotection of the polymer.

Synthesis of Trimethylsilyl Methacrylate (TMSMA)

This protocol describes the synthesis of TMSMA from methacrylic acid and chlorotrimethylsilane (TMSCl) using triethylamine (TEA) as a base.

Materials:

-

Methacrylic acid (MAA)

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Inhibitor (e.g., BHT)

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve methacrylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add chlorotrimethylsilane (1.1 eq), dissolved in anhydrous DCM, dropwise to the stirred solution over 30 minutes. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by TLC or GC until the starting methacrylic acid is consumed.

-

Dilute the reaction mixture with DCM and wash twice with cold brine to remove the ammonium salt.

-

Dry the organic phase over anhydrous MgSO₄, filter, and add a small amount of inhibitor (e.g., 500 ppm BHT).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield pure TMSMA as a colorless liquid.

ATRP of Trimethylsilyl Methacrylate (TMSMA)

This protocol outlines a typical Atom Transfer Radical Polymerization of TMSMA to produce a well-defined polymer.[4]

Materials:

-

Trimethylsilyl methacrylate (TMSMA), inhibitor removed by passing through basic alumina.

-

Ethyl α-bromoisobutyrate (EBiB, initiator).

-

Copper(I) bromide (CuBr, catalyst).

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand).

-

Anisole (solvent).

-

Methanol (for precipitation).

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 eq relative to initiator).

-

Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.

-

In a separate vial, prepare a solution of TMSMA (e.g., 200 eq), EBiB (1.0 eq), PMDETA (1.0 eq), and anisole (e.g., 50% v/v).

-

Deoxygenate this solution by bubbling with nitrogen for 30 minutes or by three freeze-pump-thaw cycles.

-

Using a nitrogen-purged syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir. The solution should turn colored, indicating the formation of the active catalyst complex.

-

Monitor the polymerization by periodically taking samples via a purged syringe and analyzing monomer conversion by ¹H NMR or GC.

-

Once the desired conversion is reached, stop the polymerization by cooling the flask and exposing the contents to air. Dilute the viscous solution with a suitable solvent like THF.

-

To purify the polymer, pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol.

-

Collect the polymer by filtration or decantation and dry under vacuum to a constant weight.

Hydrolysis of Poly(TMSMA) to Poly(methacrylic acid) (PMAA)

This protocol describes the acid-catalyzed deprotection of the trimethylsilyl ester groups to yield the final polyacid.[5]

Materials:

-

Poly(trimethylsilyl methacrylate) (PTMSMA).

-

Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Methanesulfonic acid (MeSO₃H) or Hydrochloric acid (HCl, e.g., 1M in methanol).

Procedure:

-

Dissolve the PTMSMA polymer in a suitable solvent such as DCM or THF.

-

To the stirred solution, add the acid catalyst. For example, a solution of methanesulfonic acid (e.g., 10 eq per silyl ester unit) in DCM can be used.[5]

-

Stir the reaction at room temperature. The deprotection is often rapid and can be complete within 1-2 hours.

-

Monitor the reaction by ¹H NMR, observing the disappearance of the trimethylsilyl peak (~0.2 ppm) and the appearance of the carboxylic acid proton peak (>10 ppm).

-

Once the hydrolysis is complete, precipitate the resulting poly(methacrylic acid) into a non-solvent like hexane or diethyl ether.

-

Collect the white polymer by filtration.

-

Wash the polymer several times with the non-solvent to remove residual acid and trimethylsilanol byproducts.

-

Dry the final PMAA product under vacuum.

Safety Information

Silyl-protected acrylates are flammable and reactive chemicals that require careful handling.

-

Hazards: Trimethylsilyl acrylate is a highly flammable liquid and vapor (H225), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also toxic to aquatic life with long-lasting effects (H411).

-

Precautions: Work in a well-ventilated fume hood. Keep away from heat, sparks, and open flames (P210). Use explosion-proof electrical equipment. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dark, and well-ventilated area in a tightly closed container, away from ignition sources. These monomers are typically stabilized with an inhibitor; store under recommended conditions to prevent premature polymerization.

References

- 1. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 6. researchgate.net [researchgate.net]

- 7. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 12. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]

In-Depth Technical Guide: Methyl (1-trimethylsilyl)acrylate (CAS No. 18269-31-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (1-trimethylsilyl)acrylate, with the Chemical Abstracts Service (CAS) number 18269-31-3 , is a versatile organosilicon compound that holds significant potential in organic synthesis and polymer chemistry. Its unique structure, featuring a trimethylsilyl group at the α-position of a methyl acrylate backbone, imparts distinct reactivity that makes it a valuable building block for the synthesis of complex molecules and functionalized polymers. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility for researchers in drug development and materials science.

Chemical and Physical Properties

This compound is a reactive α-silyl Michael acceptor.[1] This characteristic allows it to readily undergo conjugate addition with a variety of nucleophiles.[1] The physical and chemical properties of this compound are summarized in the table below. It is important to note that while the CAS number is unique, slight variations in reported physical properties such as boiling point can occur due to different experimental conditions.

| Property | Value | Reference |

| CAS Number | 18269-31-3 | |

| Molecular Formula | C₇H₁₄O₂Si | |

| Molecular Weight | 158.27 g/mol | |

| Boiling Point | 75 °C at 50 mmHg; 152 °C at 690 mmHg | [1][2] |

| Density | 0.888 g/cm³ (Predicted) | [1][2] |

| Solubility | Soluble in diethyl ether, THF, ethanol, and most organic solvents. | [1] |

Spectroscopic Data

Synthesis of this compound

There are several reported methods for the synthesis of this compound. Two prominent methods are detailed below.

Experimental Protocol 1: From (1-Bromovinyl)trimethylsilane

This method involves the formation of a Grignard reagent from (1-bromovinyl)trimethylsilane, followed by carbonation and subsequent esterification.

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of (1-bromovinyl)trimethylsilane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent, (trimethylsilyl)vinylmagnesium bromide.

-

Carbonation: The freshly prepared Grignard reagent is then cooled in an ice bath and treated with an excess of crushed dry ice (solid carbon dioxide). The reaction mixture is stirred until all the dry ice has sublimed.

-

Acidification and Extraction: The reaction is quenched by the slow addition of a dilute acid (e.g., aqueous HCl). The aqueous layer is separated and extracted multiple times with diethyl ether. The combined organic extracts are then washed with brine and dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Esterification: The crude 2-(trimethylsilyl)acrylic acid obtained after solvent evaporation is then esterified. This can be achieved by reacting the acid with an excess of absolute methanol in the presence of a catalytic amount of a strong mineral acid (e.g., sulfuric acid) and heating under reflux.

-

Purification: The resulting this compound is purified by distillation under reduced pressure.

Experimental Protocol 2: Palladium-Catalyzed Methoxycarbonylation of Trimethylsilylacetylene

This method provides a more direct route to the target compound.

Methodology:

-

Catalyst Preparation: A palladium catalyst, often in combination with a phosphine ligand, is prepared in a suitable solvent within a pressure reactor.

-

Reaction Execution: Trimethylsilylacetylene and methanol are added to the reactor. The reactor is then pressurized with carbon monoxide.

-

Reaction Conditions: The reaction is heated to a specified temperature and stirred for a set period. The progress of the reaction can be monitored by techniques such as gas chromatography.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The resulting solution is then concentrated under reduced pressure, and the product is purified by distillation.

Applications in Synthesis

The primary utility of this compound in organic synthesis stems from its role as a Michael acceptor. The presence of the electron-withdrawing ester group activates the double bond for conjugate addition by a wide range of nucleophiles.

Michael Addition Reactions

This compound reacts with carbanions, enolate anions, organolithium reagents, and Grignard reagents.[1] This reactivity is crucial for the formation of new carbon-carbon bonds and the construction of complex molecular frameworks.

Below is a logical workflow illustrating the general principle of a Michael addition reaction involving this compound.

Caption: General workflow of a Michael addition reaction.

This reactivity makes this compound a valuable synthon in the synthesis of various cyclic and acyclic compounds. For instance, it is used in [3+2] and [4+2] annulation reactions to afford 3-cyclopentenecarboxylates and cyclohexanecarboxylates, respectively.[1] While its direct application in the synthesis of specific drug molecules is not extensively documented in readily available literature, its role as a versatile building block suggests its potential in the construction of complex pharmaceutical intermediates. The ability to introduce a silyl group, which can later be modified or removed, adds to its synthetic utility.

Conclusion

This compound is a specialized reagent with significant potential for researchers in organic synthesis and drug development. Its role as a Michael acceptor allows for the facile formation of carbon-carbon bonds, a cornerstone of molecular construction. While detailed spectroscopic data is not widely available, the established synthesis protocols provide a clear path to obtaining this compound for research purposes. Further exploration of its reactivity is likely to uncover new applications in the synthesis of novel bioactive molecules and advanced materials.

References

molecular weight and formula of Methyl (1-trimethylsilyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (1-trimethylsilyl)acrylate, more systematically named Methyl 2-(trimethylsilyl)acrylate , is an organosilicon compound belonging to the acrylate family of monomers. The introduction of a trimethylsilyl group onto the acrylate backbone imparts unique chemical properties that make it a valuable building block in polymer chemistry and organic synthesis. Its applications are primarily centered around the development of specialized polymers with tailored characteristics, such as modified surface properties and thermal stability. While direct applications in drug delivery systems are not extensively documented, the use of silylated polymers and acrylate-based materials in pharmaceutical formulations suggests potential utility in this field.

This technical guide provides a comprehensive overview of Methyl 2-(trimethylsilyl)acrylate, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its spectral characterization.

Chemical and Physical Properties

The fundamental properties of Methyl 2-(trimethylsilyl)acrylate and the closely related compound, Trimethylsilyl acrylate, are summarized below for comparative analysis. The user's query "this compound" is best interpreted as Methyl 2-(trimethylsilyl)acrylate, where the trimethylsilyl group is attached to the second carbon of the acrylate chain.

| Property | Methyl 2-(trimethylsilyl)acrylate | Trimethylsilyl acrylate |

| Synonyms | Methyl 2-Trimethylsilylacrylate | Acrylic acid trimethylsilyl ester |

| CAS Number | 18269-31-3[1] | 13688-55-6 |

| Molecular Formula | C₇H₁₄O₂Si[1] | C₆H₁₂O₂Si |

| Molecular Weight | 158.27 g/mol [1] | 144.24 g/mol |

| Structure | CH₂=C(Si(CH₃)₃)COOCH₃ | CH₂=CHCOOSi(CH₃)₃ |

Experimental Protocols

Synthesis of Methyl 2-(trimethylsilyl)acrylate

A common method for the synthesis of Methyl 2-(trimethylsilyl)acrylate involves the silylation of methyl acrylate. The following is a generalized experimental protocol based on established silylation techniques.[2][3]

Materials:

-

Methyl acrylate

-

Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

-

Silylating agent (e.g., trimethylsilyl chloride)

-

Base (e.g., triethylamine, pyridine)

-

Inert gas (e.g., argon, nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inlet for inert gas is assembled.

-

Reagent Preparation: The flask is charged with methyl acrylate and an anhydrous solvent under an inert atmosphere.

-

Addition of Base: A molar excess of a suitable base, such as triethylamine, is added to the reaction mixture.

-

Silylation: The silylating agent, for example, trimethylsilyl chloride, is added dropwise to the stirred solution at a controlled temperature. The reaction is often performed at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the salt byproduct (e.g., triethylammonium chloride). The filtrate is then washed with a mild aqueous solution to remove any remaining impurities.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield pure Methyl 2-(trimethylsilyl)acrylate.

Mandatory Visualization

Synthesis Workflow of Methyl 2-(trimethylsilyl)acrylate

The following diagram illustrates the key steps in the synthesis of Methyl 2-(trimethylsilyl)acrylate.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the methyl ester protons, and the trimethylsilyl group protons. The vinyl protons will appear as multiplets in the olefinic region. The methyl ester protons will be a singlet, and the nine protons of the trimethylsilyl group will also appear as a sharp singlet, typically at a high field (low ppm value).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two olefinic carbons, the methyl carbon of the ester, and the carbons of the trimethylsilyl group. The carbonyl carbon will have a characteristic chemical shift in the downfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹).[5][7] Other significant peaks will include C=C stretching from the acrylate backbone and characteristic absorptions for the Si-C bonds of the trimethylsilyl group.

Applications in Research and Development

Silylated acrylates like Methyl 2-(trimethylsilyl)acrylate are primarily used as monomers in polymerization reactions to create polymers with specific properties. The presence of the bulky and hydrophobic trimethylsilyl group can influence the polymer's glass transition temperature, solubility, and surface energy.

In the context of drug development, acrylate-based polymers are widely used as excipients in various formulations, including coatings for tablets and matrices for controlled-release systems. While there is no direct evidence of Methyl 2-(trimethylsilyl)acrylate being used in current pharmaceutical products, its potential lies in the ability to fine-tune the properties of acrylate polymers. For instance, incorporating this monomer could enhance the hydrophobicity of a polymer, thereby modifying the release profile of a drug from a matrix system. Further research is needed to explore the specific applications of this compound in drug delivery and other biomedical fields.

References

- 1. Methyl 2-(trimethylsilyl)acrylate-Molbase [molbase.com]

- 2. researchgate.net [researchgate.net]

- 3. General Silylation Procedures - Gelest [technical.gelest.com]

- 4. pure.tue.nl [pure.tue.nl]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Methyl Acrylate | C4H6O2 | CID 7294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Core Physical Properties of Silyl Acrylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Silyl acrylates, a versatile class of hybrid organic-inorganic polymers, are garnering significant attention across various high-technology sectors, including advanced coatings, biomedical devices, and drug delivery systems. Their unique combination of the durability and UV resistance of silicones with the tunable properties of acrylates makes them highly desirable for applications demanding superior performance. This technical guide provides a comprehensive overview of the core physical properties of silyl acrylates, with a focus on quantitative data, detailed experimental methodologies, and the logical relationships governing their structure-property profiles.

Overview of Silyl Acrylate Properties

Silyl acrylate polymers are prized for a range of beneficial characteristics. They are often utilized in paints and coatings for their high transparency, excellent resistance to UV degradation and chemical corrosion, and high abrasion and scratch resistance. These materials also exhibit good adhesion and weather resistance. The incorporation of silyl groups into an acrylate polymer matrix can significantly enhance its thermal stability, water resistance, and overall durability.[1] In the realm of adhesives, silyl acrylates contribute to improved cohesion and elasticity, leading to high recovery characteristics and stress relaxation behavior.[2]

Quantitative Physical Properties

The physical properties of silyl acrylates can be tailored by modifying the chemical structure of the silyl group and the acrylate backbone. The following tables summarize key quantitative data from various studies, providing a comparative look at the impact of these structural variations.

Table 1: Thermal Properties of Silyl Acrylate Copolymers

| Polymer Composition | Glass Transition Temp. (T_g) (°C) | Decomposition Temp. (T_d) (°C) | Reference |

| Poly(MMA-co-BA-co-AA) with 2% vinyltrimethoxysilane | -13 | ~424 | [3] |

| Poly(MMA-co-BA-co-AA) with 8% divinyl benzene | -13 | ~424 | [3] |

| SPUAII-5 (5 wt% MII) | Not Specified | >300 | [4] |

| Acryl-PSZ-10 (10 wt% polysilazane) | 56 | Not Specified | [5] |

| Acryl-PSZ-20 (20 wt% polysilazane) | 56 | Not Specified | [5] |

MMA: Methyl Methacrylate, BA: Butyl Acrylate, AA: Acrylic Acid, SPUA: Silicone Modified Polyurethane Acrylate, PSZ: Polysilazane

Table 2: Optical Properties of Silyl and Related Acrylate Polymers

| Polymer | Refractive Index (n_D) | Wavelength (nm) | Reference |

| Poly(methacryloxypropyl-terminated siloxane) (4-6 cSt) | 1.448 | Not Specified | [6] |

| Poly(methacryloxypropyl-terminated siloxane) (8-14 cSt) | 1.422 | Not Specified | [6] |

| Poly(methacryloxypropyl-terminated siloxane) (50-90 cSt) | 1.409 | Not Specified | [6] |

| 2-Phenoxy, 2-phenylethyl methacrylate | 1.48 - 1.58 | Not Specified | [7] |

| Poly(PhSeM) | 1.6426 | 589 | [8] |

| Poly(PhSeA) | 1.6519 | 589 | [8] |

PhSeM: Phenylseleno Methacrylate, PhSeA: Phenylseleno Acrylate

Table 3: Surface Properties of Silyl Acrylate Coatings

| Polymer System | Water Contact Angle (θ) | Key Findings | Reference |

| Silicone Modified Polyurethane Acrylate (SPUAIII films) | High (Specific values not provided) | Wrinkled surface morphology | [4][9] |

| p(MA-CSSQ) homopolymer | Not Specified | Surface enrichment of hydrophobic silsesquioxane groups | [10] |

| SPUAII treated cotton textiles | High (Specific values not provided) | Improved hydrophobicity and lipophilicity | [4] |

p(MA-CSSQ): Methacrylate-functionalized cubic silsesquioxane homopolymer

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and comparable data on the physical properties of silyl acrylates. Below are methodologies for key characterization techniques.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for evaluating the thermal stability and phase transitions of polymers.

Objective: To determine the decomposition temperature (T_d) and glass transition temperature (T_g) of silyl acrylate polymers.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500)

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000)

TGA Protocol:

-

Accurately weigh 5-10 mg of the silyl acrylate polymer sample into a platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative degradation.

-

Record the weight loss as a function of temperature. The decomposition temperature (T_d) is typically reported as the temperature at which 5% weight loss occurs.

DSC Protocol:

-

Accurately weigh 5-10 mg of the silyl acrylate polymer sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Perform a heat-cool-heat cycle to erase the thermal history of the sample.

-

Heat from room temperature to 150 °C at 10 °C/min.

-

Cool to -50 °C at 10 °C/min.

-

Heat again to 150 °C at 10 °C/min.

-

-

The glass transition temperature (T_g) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

Contact Angle Goniometry

Contact angle measurements are used to assess the wettability and surface energy of silyl acrylate coatings.

Objective: To measure the static water contact angle on the surface of a silyl acrylate film.

Instrumentation:

-

Contact Angle Goniometer with a high-resolution camera and analysis software.

Protocol:

-

Prepare a flat, smooth film of the silyl acrylate on a suitable substrate (e.g., glass slide) and ensure it is fully cured.

-

Place the coated substrate on the sample stage of the goniometer.

-

Using a microsyringe, carefully dispense a 5 µL droplet of deionized water onto the surface of the film.

-

Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

-

Use the software to analyze the droplet shape and calculate the contact angle. The angle is measured between the tangent to the droplet at the three-phase contact point and the solid surface.[11][12][13]

-

Repeat the measurement at least five times at different locations on the surface and report the average value.

Mechanical Testing

The mechanical properties of silyl acrylate films, such as tensile strength and modulus, are critical for many applications. These tests are typically performed following standardized procedures.

Objective: To determine the tensile properties of silyl acrylate films.

Applicable Standards:

-

ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[14]

-

ASTM D638: Standard Test Method for Tensile Properties of Plastics.[14][15]

General Protocol (based on ASTM D882):

-

Prepare rectangular film specimens of the silyl acrylate with a uniform thickness (typically below 1 mm).[14] The width can range from 5 to 25.4 mm, and a typical overall length is 100 mm.[14]

-

Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 40 hours.

-

Measure the thickness and width of the gauge section of each specimen.

-

Mount the specimen in the grips of a universal testing machine, ensuring a gauge length of 50 mm.[14]

-

Apply a tensile load at a constant crosshead speed until the specimen fails.

-

Record the load-extension curve.

-

From the curve, calculate the tensile strength, elongation at break, and tensile modulus.

Visualizing Relationships and Workflows

Understanding the interplay between chemical structure, experimental procedures, and resulting properties is key to designing new silyl acrylate materials. The following diagrams, created using the DOT language for Graphviz, illustrate these connections.

Caption: Experimental workflow for silyl acrylate synthesis and characterization.

Caption: Logical relationship of silyl content to physical properties.

Conclusion

The physical properties of silyl acrylates are a direct consequence of their hybrid chemical nature. By carefully selecting the silyl and acrylate precursors and controlling the polymerization process, materials with a wide range of thermal, optical, surface, and mechanical characteristics can be engineered. The data and protocols presented in this guide offer a foundational resource for researchers and professionals engaged in the development and application of these advanced materials. Further research into establishing more extensive and standardized datasets for a broader array of silyl acrylate structures will undoubtedly accelerate innovation in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methacrylate- and Acrylate-Functional Silicones - Gelest [technical.gelest.com]

- 7. US9505700B2 - High refractive index (meth) acrylates - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. users.aalto.fi [users.aalto.fi]

- 12. biolinchina.com [biolinchina.com]

- 13. ossila.com [ossila.com]

- 14. researchgate.net [researchgate.net]

- 15. zwickroell.com [zwickroell.com]

An In-Depth Technical Guide to the Mechanism of Silyl Ketene Acetal Formation

For Researchers, Scientists, and Drug Development Professionals

Silyl ketene acetals are highly versatile nucleophilic intermediates in organic synthesis, prized for their role in stereoselective carbon-carbon bond formation. Their utility in reactions such as the Ireland-Claisen rearrangement, Mukaiyama aldol additions, and group transfer polymerizations makes a thorough understanding of their formation mechanism critical for synthetic chemists. This guide provides a detailed examination of the core mechanisms, stereochemical control, and experimental considerations for generating these powerful synthetic tools.

Core Mechanism: Base-Mediated Silylation of Ester Enolates

The most prevalent method for synthesizing silyl ketene acetals involves a two-step sequence: deprotonation of a carbonyl compound (typically an ester) to form an enolate, followed by trapping of the enolate with a halosilane.

-

Enolate Formation : A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), is used to abstract an α-proton from the ester.[1] This step is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. The resulting lithium or potassium enolate is a potent nucleophile.

-

Silyl Trapping : The enolate is then quenched with an electrophilic silylating agent, most commonly a trialkylsilyl halide like trimethylsilyl chloride (TMSCl) or triisopropylsilyl chloride (TIPSCl).[1] The silicon atom is attacked by the enolate's oxygen atom, forming the O-silylated product—the silyl ketene acetal.

The overall transformation converts a carbon-oxygen bond into a carbon-carbon bond in subsequent reactions, under much milder conditions than many classical enolate-based methods.[1]

Caption: General workflow for base-mediated silyl ketene acetal formation.

Stereochemical Control of Formation

A key advantage of silyl ketene acetals is the ability to control the geometry of the resulting double bond (E vs. Z). This geometry is determined during the enolization step and has profound implications for the stereochemical outcome of subsequent reactions, such as the Ireland-Claisen rearrangement.[2][3]

Kinetic vs. Thermodynamic Control

For unsymmetrical carbonyl precursors, the choice of base and reaction conditions can selectively generate either the kinetic or thermodynamic enolate.

-

Kinetic Control : Favored at low temperatures with sterically hindered bases (e.g., LDA) and short reaction times.[4] The kinetic product is formed faster as it arises from the deprotonation of the most accessible, least sterically hindered α-hydrogen.[4][5]

-

Thermodynamic Control : Favored at higher temperatures with longer reaction times, allowing the system to equilibrate.[6] This leads to the more stable, more highly substituted enolate, which is the thermodynamic product.[4][7]

Caption: Pathways for kinetic versus thermodynamic enolate formation.

Control of (E)- vs. (Z)-Enolate Geometry

The geometry of the ester enolate can be influenced by the solvent system, a principle established by Ireland.[3] This control is crucial for dictating the stereochemistry of products in[2][2]-sigmatropic rearrangements.

-

(Z)-Enolate Formation : Using a strong base like LDA in pure tetrahydrofuran (THF) solvent typically leads to the kinetically favored (Z)-ester enolate.[1]

-

(E)-Enolate Formation : The addition of a polar, coordinating co-solvent such as hexamethylphosphoramide (HMPA) disrupts the chelated transition state of deprotonation, leading to the formation of the thermodynamically favored (E)-ester enolate.[1][2]

Caption: Solvent-dependent control of (E)/(Z)-enolate and silyl ketene acetal geometry.

Alternative Formation Methods

While base-mediated silylation is common, other methods have been developed:

-

Transition Metal Catalysis : α,β-unsaturated esters can react with hydrosilanes in the presence of rhodium catalysts to yield silyl ketene acetals.[8]

-

Borane Catalysis : Tris(pentafluorophenyl)borane can catalyze the reaction of α,β-unsaturated carboxylic esters with hydrosilanes to produce silyl ketene acetals in high purity and yield.[8] This method avoids the formation of salt by-products common in base-mediated approaches.

Quantitative Data Summary

The efficiency of subsequent reactions involving silyl ketene acetals is highly dependent on reaction conditions. The table below summarizes data for Lewis acid-catalyzed additions to ketones, a common application.

| Entry | Ketone | Silyl Ketene Acetal Substituents (R¹, R²) | Lewis Acid Catalyst | Yield (%) | Reference |

| 1 | Acetone | R¹=Me, R²=Me | TiCl₄ | 92 | [9] |

| 2 | Acetone | R¹=Me, R²=Me | SnCl₄ | 77 | [9] |

| 3 | Acetone | R¹=Me, R²=Me | AlCl₃ | 82 | [9] |

| 4 | Acetone | R¹=Me, R²=Me | ZnI₂ | 39 | [9] |

| 5 | Cyclohexanone | R¹=Me, R²=Me | TiCl₄ | 94 | [9] |

| 6 | Di-isopropyl ketone | R¹=Me, R²=Me | TiCl₄ | 0 | [9] |

| 7 | Acetone | R¹=Et, R²=Et | TiCl₄ | 89 | [9] |

As shown, the choice of Lewis acid significantly impacts yield, with TiCl₄ often being highly effective. Steric hindrance, as seen with di-isopropyl ketone (Entry 6), can completely shut down the reaction.[9]

Experimental Protocols

Protocol 1: In Situ Generation for Ireland-Claisen Rearrangement[1]

This protocol details the formation of a silyl ketene acetal from an allylic ester and its subsequent rearrangement.

-

Reagents : Allylic ester (1.0 eq), Potassium hexamethyldisilazide (KHMDS, 1.0 M in THF, 2.0 eq), Trimethylsilyl chloride (TMSCl, 2.5 eq), Toluene, 0.5 N aq. HCl, Ethyl acetate (EtOAc), Brine.

-

Procedure :

-

A solution of the allylic ester (46.7 mmol) in toluene (650 mL) is cooled to -78 °C.

-

KHMDS solution is added slowly to the reaction mixture. The mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

-

TMSCl is added to the enolate solution to trap the enolate, forming the silyl ketene acetal.

-

The reaction is allowed to warm to room temperature and stirred for an additional 80 minutes.

-

The mixture is then heated to 80 °C for 4 hours to induce the[2][2]-sigmatropic rearrangement.

-

The reaction is quenched with 0.5 N aq. HCl.

-

The product is extracted with EtOAc, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

Volatiles are removed under vacuum, and the residue is purified by flash column chromatography to yield the γ,δ–unsaturated carboxylic acid (80% yield).

-

Protocol 2: Synthesis of a Discrete Silyl Ketene Acetal[10]

This protocol describes the synthesis and purification of dimethylketene methyl ethoxydimethylsilyl acetal.

-

Reagents : Diisopropylamine (50.0 mmol), dry THF (100 mL), n-Butyllithium (2.5 M in hexanes, 50.0 mmol), Methyl isobutyrate (50.0 mmol), Chloro(ethoxy)dimethylsilane (50.0 mmol), Hexanes.

-

Procedure :

-

In an inert gas-filled glovebox, a solution of diisopropylamine in dry THF is prepared in a Schlenk flask and cooled to 0 °C.

-

n-Butyllithium is added dropwise to the solution to generate LDA, and the mixture is stirred for 30 minutes.

-

The flask is cooled to -78 °C, and methyl isobutyrate is added dropwise. The mixture is stirred for 30 minutes to form the lithium enolate.

-

Chloro(ethoxy)dimethylsilane is added, and the mixture is allowed to warm slowly to room temperature and stirred overnight.

-

All volatile components are removed in vacuo.

-

Hexanes (50 mL) are added to precipitate lithium chloride.

-

The precipitates are filtered off under a nitrogen atmosphere.

-

The solvent from the filtrate is removed under reduced pressure, and the residue is purified by vacuum distillation to afford the product as a colorless oil.

-

References

- 1. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]

- 2. Ireland-Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Attempts to Improve the Overall Stereoselectivity of the Ireland-Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jackwestin.com [jackwestin.com]

- 8. US7112710B2 - Preparation of silyl ketene acetal and disilyl ketene acetal - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Stability and Storage of Methyl (1-trimethylsilyl)acrylate

For researchers, scientists, and professionals in drug development, the proper handling and storage of reactive chemical intermediates are paramount to ensure experimental reproducibility, safety, and the integrity of research outcomes. Methyl (1-trimethylsilyl)acrylate, a versatile building block in organic synthesis, is one such compound that requires careful management due to its inherent instability. This guide provides a comprehensive overview of its stability profile and recommended storage conditions.

Chemical Profile and Inherent Instabilities

This compound is a colorless, volatile, and flammable liquid.[1] Its structure, containing both a reactive acrylate moiety and a moisture-sensitive trimethylsilyl ester, dictates its stability challenges. The primary degradation pathways are polymerization of the acrylate group and hydrolysis of the silyl ester.

1.1. Polymerization

Similar to other acrylic monomers, this compound is susceptible to spontaneous polymerization.[2] This process can be initiated by:

-

Heat: Elevated temperatures significantly increase the rate of polymerization.[2] Storage containers may rupture due to pressure buildup from exothermic polymerization under fire conditions.[2]

-

Light: Exposure to light, particularly UV radiation, can trigger polymerization.[3]

-

Absence of Inhibitors: Commercial preparations are typically stabilized with inhibitors, such as butylated hydroxytoluene (BHT), to prevent premature polymerization. The effectiveness of these stabilizers often relies on the presence of dissolved oxygen.[4][5]

1.2. Hydrolysis

The trimethylsilyl ester group is sensitive to moisture. In the presence of water, the compound will hydrolyze, yielding acrylic acid and trimethylsilanol. This not only degrades the desired compound but can also introduce acidic impurities that may interfere with subsequent reactions. Silane coupling agents, in general, are known to hydrolyze in the presence of moisture.[6]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is crucial for maintaining the quality and stability of this compound.

2.1. Storage Conditions

Proper storage involves controlling the temperature, atmosphere, and light exposure.

-

Temperature: Refrigerated storage at 2-8°C is recommended to minimize the risk of polymerization.[3] Some silyl compounds with heat-polymerizing properties are best stored at 0-5°C.[6]

-

Atmosphere: While many moisture-sensitive compounds are stored under an inert atmosphere (e.g., nitrogen or argon), the stabilizers in acrylates often require the presence of oxygen to be effective.[4][5] Therefore, storing under dry air is generally recommended over an inert gas. It is crucial to prevent moisture ingress by using tightly sealed containers.[6]

-

Light: The compound should be stored in a dark place, away from direct sunlight, to prevent light-induced polymerization.[3][6] Amber glass vials or other opaque containers are suitable.[7]

-

Containers: Use original, tightly sealed containers made of appropriate materials like glass or high-density polyethylene.[8] Ensure there is a headspace of air in the container.[2]

2.2. Handling Procedures

Safe and effective handling minimizes exposure and degradation.

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]

-

Inert Atmosphere Techniques (for moisture-sensitive applications): For reactions where the presence of moisture must be strictly avoided, handling can be performed in a glove box or using Schlenk line techniques with dry solvents.[11][12] However, prolonged storage under a strictly inert atmosphere may compromise the stabilizer's efficacy.

-

Avoiding Contamination: Keep the compound away from incompatible materials such as strong acids, bases, oxidizing agents, and peroxides.[2][13]

Quantitative Data and Properties

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H12O2Si | [14] |

| Molecular Weight | 144.24 g/mol | [14] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 53°C / 0.2 mmHg | [14] |

| Density | 0.984 g/mL at 25°C | [14] |

| Refractive Index | n20/D 1.4090 | [14] |

| Flash Point | -15°C (5°F) - closed cup | [14] |

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source |

| Temperature | 2-8°C | Minimize polymerization | [3] |

| Atmosphere | Dry Air | Stabilizer efficacy, prevent hydrolysis | [4][5][6] |

| Light | Protect from light (dark storage) | Prevent photo-initiated polymerization | [3][6] |

| Container | Tightly sealed, opaque | Prevent moisture ingress and light exposure | [6][7] |

Experimental Protocols

Representative Protocol for Assessing Thermal Stability

-

Sample Preparation: Dispense 1 mL aliquots of this compound into several amber glass vials equipped with septa.

-

Conditioning: Place the vials under different temperature conditions:

-

Control: 2-8°C (recommended storage)

-

Ambient: 20-25°C

-

Elevated: 40°C

-

-

Time Points: Sample the material at regular intervals (e.g., 0, 1, 2, 4, 8 weeks).

-

Analysis: Analyze the samples at each time point using the following techniques:

-

Gas Chromatography (GC): To quantify the purity of the monomer and detect the formation of degradation products.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To monitor for changes in functional groups, such as the appearance of O-H bands (indicating hydrolysis) or changes in the C=C band (indicating polymerization).

-

Viscosity Measurement: An increase in viscosity can indicate the onset of polymerization.

-

-

Data Evaluation: Plot the purity of the monomer as a function of time for each temperature condition to determine the degradation rate.

Visualizations

The following diagrams illustrate key relationships in the stability and handling of this compound.

Caption: Factors leading to the degradation of this compound.

References

- 1. Methyl Acrylate | C4H6O2 | CID 7294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. synthomer.com [synthomer.com]

- 5. chemicals.basf.com [chemicals.basf.com]

- 6. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 7. ossila.com [ossila.com]

- 8. epluschemical.com [epluschemical.com]

- 9. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. ossila.com [ossila.com]

- 13. fishersci.com [fishersci.com]

- 14. Trimethylsilyl acrylate 13688-55-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Key Reactive Sites of Methyl (1-trimethylsilyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (1-trimethylsilyl)acrylate is a specialized acrylate monomer that has garnered significant interest in organic synthesis and polymer science.[1] Its unique bifunctional nature, characterized by a polymerizable vinyl group and a modifiable carboxylate group, is further enhanced by the presence of a bulky and electropositive trimethylsilyl (TMS) group at the α-position.[1] This substitution significantly influences the molecule's electronic properties and steric profile, thereby dictating its reactivity and making it a versatile building block for the synthesis of complex molecules and functional polymers. This guide provides a comprehensive overview of the key reactive sites of this compound, supported by reaction diagrams, quantitative data, and generalized experimental protocols.

Key Reactive Sites

The reactivity of this compound is primarily governed by the interplay between the electron-withdrawing methyl ester group, the carbon-carbon double bond, and the α-trimethylsilyl group. These features create distinct centers of electrophilicity and nucleophilicity within the molecule.

-

β-Carbon: The most significant reactive site for nucleophilic attack is the β-carbon of the α,β-unsaturated system. The electron-withdrawing nature of the adjacent carbonyl group renders this position highly electrophilic and susceptible to conjugate addition reactions, also known as Michael additions.[2][3]

-

α-Carbon: The α-carbon is directly bonded to the silicon atom. The C-Si bond is polarized towards the carbon, and the silicon atom can stabilize a positive charge on the β-carbon through hyperconjugation (the β-silicon effect), further enhancing the electrophilicity of the double bond.[1]

-

Carbonyl Carbon: The carbonyl carbon of the ester group is another electrophilic center. It can be attacked by strong, hard nucleophiles, leading to addition-elimination reactions. However, for softer nucleophiles, conjugate addition at the β-carbon is generally favored.[4]

-

Carbon-Carbon Double Bond: The π-system of the double bond allows this compound to participate in pericyclic reactions, most notably as a dienophile in Diels-Alder cycloadditions.[2]

-

Trimethylsilyl Group: The TMS group can act as a bulky directing group, influencing the stereochemical outcome of reactions. In certain reaction pathways, it can also be eliminated.

References

An In-depth Technical Guide to the Safety and Handling of Trimethylsilyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for trimethylsilyl (TMS) compounds. Given their widespread use in organic synthesis and drug development as protecting groups and synthetic intermediates, a thorough understanding of their potential hazards and proper handling techniques is crucial for ensuring laboratory safety. This document outlines the physical and chemical properties, potential hazards, recommended handling procedures, and emergency protocols associated with common trimethylsilyl reagents.

Introduction to Trimethylsilyl Compounds

The trimethylsilyl group, composed of three methyl groups attached to a silicon atom, is valued in organic chemistry for its ability to temporarily protect reactive functional groups such as alcohols, amines, and carboxylic acids. This protection strategy allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected group. Common silylating agents include trimethylsilyl chloride (TMSCl), hexamethyldisilazane (HMDS), and N,O-bis(trimethylsilyl)acetamide (BSA). While offering significant synthetic advantages, these reagents and related compounds possess a range of hazards that necessitate careful handling.

Physical and Chemical Properties

The physical and chemical properties of trimethylsilyl compounds vary depending on the functional group attached to the TMS moiety. However, many share common characteristics, including volatility and reactivity with protic substances.

General Reactivity: Trimethylsilyl compounds are generally sensitive to moisture and can react vigorously with water, alcohols, and other protic solvents to release the corresponding protic acid and trimethylsilanol, which can further decompose. This reactivity is the basis for both their utility in protecting group chemistry and their primary handling hazards.

Hazard Identification and Quantitative Data

The hazards associated with trimethylsilyl compounds range from flammability and corrosivity to acute toxicity. It is imperative to consult the Safety Data Sheet (SDS) for each specific compound before use. The following tables summarize key quantitative safety data for several common trimethylsilyl reagents.

Table 1: Physical and Flammability Data for Common Trimethylsilyl Compounds

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Flash Point (°C) |

| Trimethylsilyl Chloride (TMSCl) | 75-77-4 | C₃H₉ClSi | 57 | -28 |

| Hexamethyldisilazane (HMDS) | 999-97-3 | C₆H₁₉NSi₂ | 125 | 11.4 |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | 10416-59-8 | C₈H₂₁NOSi₂ | 71-73 @ 35 mmHg | 44 |

| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | 27607-77-8 | C₄H₉F₃O₃SSi | 77 @ 80 mmHg | 25 |

| Trimethylsilyl Cyanide (TMSCN) | 7677-24-9 | C₄H₉NSi | 114-117 | 1 |

| Trimethylsilyl Azide (TMSA) | 4648-54-8 | C₃H₉N₃Si | 95-96 | -6 |

| Trimethylsilyl Iodide (TMSI) | 16029-98-4 | C₃H₉ISi | 106-107 | 13 |

Table 2: Toxicity Data for Common Trimethylsilyl Compounds

| Compound | Route | Species | LD50 / LC50 |

| Trimethylsilyl Chloride (TMSCl) | Oral | Rat | 100-300 mg/kg |

| Dermal | Rabbit | 1500 mg/kg | |

| Inhalation | Rat | 12.9 mg/L (1 h) | |

| Hexamethyldisilazane (HMDS) | Oral | Rat | 850 mg/kg |

| Dermal | Rabbit | 549.5 mg/kg | |

| Inhalation | Rat | 1516 ppm (6 h) | |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | Oral | Rat | 1580 mg/kg |

| Trimethylsilyl Cyanide (TMSCN) | - | - | Highly toxic, equivalent to hydrogen cyanide[1] |

| Trimethylsilyldiazomethane | Inhalation | - | Highly toxic, implicated in fatalities[2] |

Table 3: Occupational Exposure Limits (OELs) for Silanes

| Organization | Substance | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) |

| ACGIH | Silane | 5 ppm | - |

| NIOSH | Silane | 5 ppm (10-hour) | - |

| OSHA | - | No specific PEL for most trimethylsilyl compounds has been established. General duty clauses apply. | - |

Note: Specific OELs for many individual trimethylsilyl compounds have not been established. The limits for silane are provided as a general guideline. Always strive to minimize exposure to the lowest possible level.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with trimethylsilyl compounds.

4.1. Engineering Controls

-

Fume Hood: All work with trimethylsilyl compounds should be conducted in a well-ventilated chemical fume hood.[3]

-

Inert Atmosphere: For particularly moisture-sensitive compounds, handling under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox is recommended.

4.2. Personal Protective Equipment (PPE) The selection of appropriate PPE is critical. The following provides a general guideline; however, a risk assessment should be conducted for each specific procedure.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[3]

-

Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are suitable for incidental contact, but butyl rubber or other more resistant materials should be considered for prolonged handling.[4] Always check the glove manufacturer's compatibility data.

-

Body Protection: A flame-resistant lab coat should be worn. For larger scale operations or when handling highly hazardous TMS compounds, a chemical-resistant apron or suit may be necessary.[4]

-

Respiratory Protection: For most operations within a fume hood, respiratory protection is not required. However, in situations where the ventilation is insufficient or for emergency response, a respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) should be used.[3]

4.3. Storage

-

Store trimethylsilyl compounds in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]

-

Keep containers tightly sealed to prevent contact with moisture.[3]

-

Store away from incompatible materials such as strong oxidizing agents, acids, bases, and protic solvents.

-

Many trimethylsilyl reagents are flammable and should be stored in a flammable liquids cabinet.

Experimental Protocols

5.1. General Protocol for a Trimethylsylation Reaction

This protocol describes a general procedure for the protection of an alcohol using trimethylsilyl chloride.

Materials:

-

Alcohol substrate

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous base (e.g., triethylamine, pyridine)

-

Inert gas supply (nitrogen or argon)

-

Schlenk flask or round-bottom flask with a septum

-

Syringes and needles

Procedure:

-

Under an inert atmosphere, dissolve the alcohol substrate in the anhydrous solvent in the reaction flask.

-

Add the anhydrous base to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add trimethylsilyl chloride to the stirred solution via syringe.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or other appropriate analytical technique).

-

Quench the reaction by the slow addition of a saturated aqueous solution of a weak base (e.g., sodium bicarbonate).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product as necessary (e.g., by distillation or column chromatography).

5.2. Quenching and Disposal of Trimethylsilyl Compounds

Unused or residual trimethylsilyl reagents must be quenched safely before disposal. The general principle is to slowly add the reactive compound to a less reactive protic solvent, followed by more reactive ones, while controlling the temperature.

General Quenching Procedure for Reactive Trimethylsilyl Compounds:

-

In a chemical fume hood, place the flask containing the residual trimethylsilyl compound in an ice bath.

-

Under an inert atmosphere, slowly add a less reactive alcohol, such as isopropanol or tert-butanol, to the stirred solution.[5]

-

Once the initial vigorous reaction has subsided, slowly add a more reactive alcohol, such as ethanol or methanol.

-

After the reaction with the alcohol is complete, slowly and cautiously add water to the mixture.

-

Neutralize the resulting solution with a weak acid (e.g., citric acid) or base (e.g., sodium bicarbonate) as appropriate.

-

Dispose of the neutralized aqueous waste in accordance with local regulations.

Specific Quenching Protocols:

-

Trimethylsilyl Halides (e.g., TMSCl, TMSI): These compounds react vigorously with water to produce hydrochloric or hydroiodic acid. The general quenching procedure above should be followed, with careful control of the addition rate to manage the exotherm and gas evolution.

-

Trimethylsilyl Cyanide (TMSCN): TMSCN is highly toxic and reacts with moisture to produce hydrogen cyanide gas. Quenching should be performed in a fume hood with extreme caution.

-

Slowly add the TMSCN to a stirred, cooled solution of dilute sodium hydroxide and bleach.[1] The bleach will oxidize the cyanide to the less toxic cyanate. Allow the mixture to stir for several hours to ensure complete destruction of the cyanide.

-

-

Trimethylsilyl Azide (TMSA): TMSA can form explosive heavy metal azides and hydrazoic acid upon contact with acid.

-

Quench by slow addition to a stirred solution of a reducing agent, such as sodium thiosulfate, in an appropriate solvent.

-

-

Trimethylsilyl Triflates (e.g., TMSOTf): These are highly reactive and moisture-sensitive, hydrolyzing to form the strong acid, triflic acid.

-

Follow the general quenching procedure, starting with a less reactive alcohol and proceeding cautiously. The resulting acidic solution must be neutralized carefully with a base.

-

Visualizations

Caption: General reactivity pathway of a trimethylsilyl compound with a protic solvent.

Caption: A typical experimental workflow for a trimethylsylation reaction.

Caption: Decision-making flowchart for selecting appropriate Personal Protective Equipment (PPE).

Emergency Procedures

7.1. Spills

-

Small Spills: Absorb the spill with an inert, dry material such as sand or vermiculite. Place the absorbent material in a sealed container for quenching and disposal.

-

Large Spills: Evacuate the area and contact emergency personnel. Ensure the area is well-ventilated.

7.2. Fires

-

Use a dry chemical, carbon dioxide, or sand to extinguish fires involving trimethylsilyl compounds.

-

Do not use water , as it will react violently with many of these reagents.

7.3. First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion

Trimethylsilyl compounds are indispensable tools in modern organic synthesis. However, their reactivity and potential hazards demand a high level of respect and caution. By adhering to the safety guidelines, handling procedures, and emergency protocols outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks and ensure a safe laboratory environment. Always prioritize safety by consulting the specific Safety Data Sheet for each compound and conducting a thorough risk assessment before beginning any new procedure.

References

- 1. reddit.com [reddit.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 4. What PPE is required when handling MH Silicone Fluid? - Methyl Hydrogen Silicone Fluid Factory-Biyuan [methylhydrogensiloxane.com]

- 5. chemistry.nd.edu [chemistry.nd.edu]

Methodological & Application

Application Notes and Protocols for Group Transfer Polymerization of Silyl Acrylates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Group Transfer Polymerization (GTP) of silyl acrylates. GTP is a living polymerization technique that offers excellent control over molecular weight and architecture, making it a valuable tool for the synthesis of well-defined polymers for various applications, including drug delivery and advanced materials.[1][2][3]

Introduction to Group Transfer Polymerization

Group Transfer Polymerization (GTP) is a method for the controlled polymerization of acrylic monomers, first reported by DuPont scientists in 1983.[1][2] It is considered a "living" polymerization, meaning that the polymer chains continue to grow as long as the monomer is available, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity).[1][4] This technique is particularly well-suited for (meth)acrylates and can be conducted at or above room temperature, offering an advantage over other living polymerization methods that require cryogenic conditions.[1][2]

The key components of a GTP system are:

-

Monomer: An acrylic monomer, in this case, a silyl acrylate.

-

Initiator: A silyl ketene acetal, such as 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS).[5][6][7][8]

-

Catalyst: A nucleophilic or Lewis acid catalyst. Nucleophilic catalysts, such as tris(dimethylamino)sulfonium bifluoride (TASHF2), are generally preferred as they are effective at very low concentrations.[1][2]

The mechanism of nucleophile-catalyzed GTP is generally considered to be a dissociative anionic process.[2][4] The catalyst activates the initiator, which then adds to a monomer molecule. During this process, the silyl group is transferred to the incoming monomer, regenerating the silyl ketene acetal at the new chain end, ready for the next monomer addition.

Experimental Protocols

A successful GTP experiment relies on the stringent purification of all reagents and solvents to remove protonic impurities like water and alcohols, which can terminate the polymerization.[1][2]

Reagent and Solvent Purification

-

Monomers (e.g., tert-butyl acrylate, trimethylsilyl methacrylate): Silyl acrylate monomers should be purified to remove inhibitors and any water. This can be achieved by washing with an aqueous NaOH solution, followed by washing with distilled water. The monomer is then dried over a suitable drying agent like CaCl2 or CaH2 and subsequently distilled under reduced pressure.[9] Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) and refrigerate.

-

Initiator (e.g., 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene, MTS): The silyl ketene acetal initiator is highly sensitive to moisture. Commercial initiators should be distilled under reduced pressure before use. For synthesis, one common method involves the reaction of an ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by trapping the resulting enolate with a trialkylsilyl halide. The product is then purified by distillation.

-

Solvent (e.g., Tetrahydrofuran, THF): THF is a common solvent for GTP. It must be rigorously dried and deoxygenated. A common purification method involves refluxing over sodium-benzophenone ketyl under a nitrogen atmosphere until the characteristic blue or purple color persists, indicating an anhydrous and oxygen-free solvent. The dry THF is then distilled directly into the reaction flask.

General Protocol for Group Transfer Polymerization of a Silyl Acrylate

This protocol provides a general guideline. The specific monomer-to-initiator ratio will determine the target molecular weight of the polymer. The catalyst concentration is typically very low.

Materials:

-

Silyl acrylate monomer (e.g., trimethylsilyl methacrylate), purified

-

Silyl ketene acetal initiator (e.g., MTS), purified

-

Nucleophilic catalyst (e.g., tris(dimethylamino)sulfonium bifluoride), as a solution in dry THF

-

Anhydrous tetrahydrofuran (THF), purified

Procedure:

-

Reactor Setup: Assemble a flame-dried or oven-dried glass reactor equipped with a magnetic stirrer, a reflux condenser, a nitrogen/argon inlet, and a rubber septum.

-

Inert Atmosphere: Purge the reactor with dry nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.

-

Solvent Addition: Add the desired amount of anhydrous THF to the reactor via a cannula or a dry syringe.

-

Initiator Addition: Inject the calculated amount of the silyl ketene acetal initiator into the reactor.

-

Catalyst Addition: Add a small, precise amount of the catalyst solution. The amount is typically a small fraction of the initiator concentration (e.g., 0.1 mol% relative to the initiator).[2]

-

Monomer Addition: Slowly add the purified silyl acrylate monomer to the stirred solution via a syringe pump. The slow addition helps to control the exotherm of the polymerization. Polymerization is generally very fast.[2]

-